REACTION_CXSMILES
|
[C:1](O)(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OC(Cl)=O)C.C(N(CC)CC)C.[NH2:20][C:21]1[CH:29]=[C:25]([C:26]([OH:28])=[O:27])[C:24]([OH:30])=[CH:23][CH:22]=1.Cl>C(#N)C>[C:26]([C:25]1[CH:29]=[C:21]([NH:20][C:1](=[O:5])[C:2]([CH3:4])=[CH2:3])[CH:22]=[CH:23][C:24]=1[OH:30])([OH:28])=[O:27]
|
Name
|
|
Quantity
|
111.8 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
141.2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
95.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)O
|
Name
|
|
Quantity
|
120.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The deposit was filtered
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1C=C(C=CC1O)NC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 164.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |